6-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-oxo-1,2-dihydropyridine-4-carboxamide
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Overview
Description
The compound belongs to a class of organic molecules characterized by multiple functional groups, including an isoxazole ring, a tetrahydrofuran moiety, and a dihydropyridine core. These structural features suggest potential biological activity, as similar compounds have been explored for various pharmacological properties.
Synthesis Analysis
Synthetic approaches for complex molecules like this typically involve multi-step reactions, including the formation of the tetrahydrofuran ring, the isoxazole moiety, and the dihydropyridine core. For instance, tetrahydropyridines can be synthesized via the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde with a β-keto ester and ammonia or an amine (Boggs et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity often features significant conformational flexibility and multiple stereocenters, leading to potential stereoisomerism. X-ray crystallography and NMR spectroscopy are crucial for elucidating the exact three-dimensional structure and configuration of these molecules (Lavanya Rajarajeswari G. et al., 2020).
properties
IUPAC Name |
2-ethyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-6-oxo-1H-pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-3-13-5-11(7-16(21)18-13)17(22)19-15-9-23-8-12(15)6-14-4-10(2)20-24-14/h4-5,7,12,15H,3,6,8-9H2,1-2H3,(H,18,21)(H,19,22)/t12-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCRDILHPSGMFB-DOMZBBRYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)N1)C(=O)NC2COCC2CC3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC(=O)N1)C(=O)N[C@H]2COC[C@H]2CC3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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